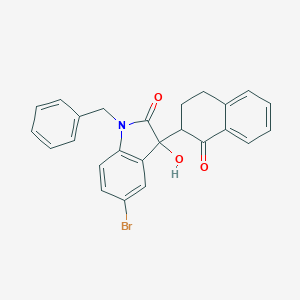
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of the indole alkaloid family and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects:
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various fungal and bacterial strains. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a lead compound for the development of new anticancer, antifungal, and antibacterial agents. The compound has also been found to have low toxicity and high selectivity towards cancer cells. However, the limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For research on 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one include the development of more efficient and scalable synthesis methods. Further studies are also needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent for various diseases. Additionally, the compound may be further investigated for its potential as a drug delivery system or as a scaffold for the development of new drug candidates.
Synthesemethoden
The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been reported in the literature. The synthesis involves a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 2-naphthoic acid and benzylamine in the presence of a coupling agent, such as EDCI, to form the desired amide intermediate. The amide intermediate is then subjected to a bromination reaction using N-bromosuccinimide (NBS) to yield the brominated intermediate. The final step involves the reduction of the brominated intermediate using sodium borohydride (NaBH4) to form the desired product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one have been investigated in various scientific studies. The compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been reported to have potential as an anti-inflammatory agent and a neuroprotective agent.
Eigenschaften
Produktname |
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C25H20BrNO3 |
Molekulargewicht |
462.3 g/mol |
IUPAC-Name |
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one |
InChI |
InChI=1S/C25H20BrNO3/c26-18-11-13-22-21(14-18)25(30,24(29)27(22)15-16-6-2-1-3-7-16)20-12-10-17-8-4-5-9-19(17)23(20)28/h1-9,11,13-14,20,30H,10,12,15H2 |
InChI-Schlüssel |
NIRNGUIPUHOCPG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272091.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)